molecular formula C22H22F2N4O2 B2417274 5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775397-13-1

5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2417274
CAS RN: 1775397-13-1
M. Wt: 412.441
InChI Key: ZWAGILKGNZLNRP-UHFFFAOYSA-N
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Description

5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H22F2N4O2 and its molecular weight is 412.441. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Aromatic Substitution in Synthesis

The compound, 5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, may be synthesized or modified using nucleophilic aromatic substitution reactions. Pietra and Vitali (1972) studied the reactions of piperidine with dinitrobenzenes, detailing the mechanisms and kinetics, which might provide insights into manipulating similar compounds (Pietra & Vitali, 1972).

DNA Binding and Fluorescent Staining

Compounds similar to the structure of interest, especially those with piperidine and benzimidazole groups, have been known to bind to the DNA minor groove, showing specificity for AT-rich sequences. Hoechst 33258, a structurally related dye, is extensively used as a fluorescent DNA stain, indicating that similar compounds might be applied in cell biology for chromosome and DNA studies (Issar & Kakkar, 2013).

Redox-Mediated Degradation of Organic Pollutants

Redox mediators enhance the efficiency of enzymes like laccases and peroxidases in the degradation of organic pollutants. The presence of redox-active groups in the compound might suggest potential applications in enzymatic remediation processes for industrial effluents (Husain & Husain, 2007).

Biological Activity of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The compound , containing a 1,2,4-triazole moiety, could potentially be explored for similar biological applications (Ohloblina, 2022).

Antimicrobial and Antifungal Applications

The compound's structure hints at possible antimicrobial and antifungal properties, aligning with the reported activities of certain 1,2,4-triazole derivatives. These compounds have been identified for their antibacterial and antifungal effects against specific strains like S. aureus and Candida albicans (Kaplaushenko, 2019).

properties

IUPAC Name

3-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c1-14-5-7-15(8-6-14)13-28-20(25-26-22(28)30)16-9-11-27(12-10-16)21(29)19-17(23)3-2-4-18(19)24/h2-8,16H,9-13H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAGILKGNZLNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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